molecular formula C13H24N2O11 B12411462 [(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea

[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea

Cat. No.: B12411462
M. Wt: 385.33 g/mol
InChI Key: KYDLAYNPAKYQJH-LHNFAICWSA-N
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Description

(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea is a complex organic compound characterized by its multiple hydroxyl groups and a urea moiety. This compound is notable for its intricate stereochemistry, which involves multiple chiral centers, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea typically involves the following steps:

    Formation of the oxane rings: This step involves the cyclization of appropriate precursors to form the oxane rings.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.

    Formation of the urea moiety: The urea group is introduced through a reaction with an appropriate isocyanate or carbamate.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-scale cyclization reactions: Utilizing catalysts to enhance the efficiency of ring formation.

    Continuous flow reactors:

    Automated synthesis: Using robotic systems to precisely control reaction conditions and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the hydroxyl groups or the urea moiety.

    Substitution: Substitution reactions can occur at the hydroxyl groups or the urea nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidized derivatives: Products with additional oxygen-containing functional groups.

    Reduced derivatives: Products with modified hydroxyl or urea groups.

    Substituted derivatives: Products with new functional groups replacing the original hydroxyl or urea groups.

Scientific Research Applications

Chemistry

    Stereochemistry studies: Due to its multiple chiral centers, it is used in research on stereochemical effects in reactions.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: It is studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

    Metabolic studies: Used to trace metabolic pathways involving similar compounds.

Medicine

    Drug development: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Diagnostic tools: Used in the development of diagnostic assays due to its unique structure.

Industry

    Material science: Utilized in the synthesis of advanced materials with specific properties.

    Biotechnology: Employed in the development of biotechnological applications, such as biosensors.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea involves:

    Binding to molecular targets: The compound binds to specific enzymes or receptors, inhibiting their activity.

    Pathway modulation: It can modulate biochemical pathways by acting as a competitive inhibitor or an allosteric modulator.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]urea
  • [(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]carbamate

Uniqueness

  • Stereochemistry : The unique arrangement of chiral centers sets it apart from similar compounds.
  • Functional groups : The presence of multiple hydroxyl groups and a urea moiety provides distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H24N2O11

Molecular Weight

385.33 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea

InChI

InChI=1S/C13H24N2O11/c14-13(23)15-11-8(21)7(20)10(4(2-17)24-11)26-12-9(22)6(19)5(18)3(1-16)25-12/h3-12,16-22H,1-2H2,(H3,14,15,23)/t3-,4-,5+,6+,7+,8-,9-,10-,11-,12+/m1/s1/i13+1

InChI Key

KYDLAYNPAKYQJH-LHNFAICWSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@@H]2O)O)N[13C](=O)N)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)NC(=O)N)CO)O)O)O)O

Origin of Product

United States

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